N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide
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Description
“N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide” is a chemical compound with the formula C₂₃H₂₇F₃N₂O₄S . It has a mass of 484.164±0 dalton . The compound’s canonical SMILES representation is CCN1C2=C (C=C (C=C2)N (CC (F) (F)F)S (=O) (=O)C3=CC (=C (C=C3)C)C)OCC (C1=O) (C)C
.
Physical and Chemical Properties Analysis
The compound has a mass of 484.164±0 dalton . Its chemical formula is C₂₃H₂₇F₃N₂O₄S . More detailed physical and chemical properties are not available in the current sources.Scientific Research Applications
Enzyme Inhibition and Therapeutic Applications
Carbonic Anhydrase Inhibition : A novel class of [1,4]oxazepine-based primary sulfonamides exhibited strong inhibition of therapeutically relevant human carbonic anhydrases, highlighting their potential in therapeutic applications (Sapegin et al., 2018).
Anticancer and Antimicrobial Activities : Mixed-ligand copper(II)-sulfonamide complexes demonstrated significant DNA binding, DNA cleavage, genotoxicity, and anticancer activity, emphasizing the role of sulfonamide derivatives in developing novel cancer therapies (González-Álvarez et al., 2013).
Synthesis and Chemical Properties
Synthetic Pathways : Research on the synthesis of benzoxazepine derivatives through photo-initiated trifluoromethylation and subsequent C–N bond formation outlines a method for generating benzosultams, indicating the synthetic utility of sulfonamide derivatives in organic chemistry (Xiang et al., 2016).
Novel Synthetic Approaches : Studies also include novel one-pot multicomponent syntheses of tetrahydrobenzo[b][1,4]oxazepine derivatives, demonstrating the versatility of sulfonamides in the synthesis of complex organic molecules (Shaabani et al., 2010).
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-6-24-19-13-17(9-12-20(19)28-14-22(4,5)21(24)25)23-29(26,27)18-10-7-16(8-11-18)15(2)3/h7-13,15,23H,6,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACGUPFJSVEJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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